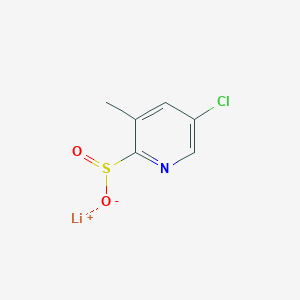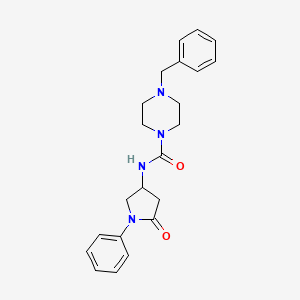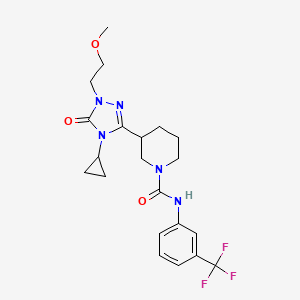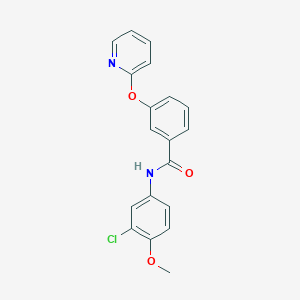
N-(2,6-difluorobenzyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to a class of organic compounds known for their complex structures and potential biological activities. Such compounds are often synthesized and analyzed for their unique properties, which can include interactions with biological systems, potential as pharmaceuticals, and as subjects for chemical studies to understand reaction mechanisms and structural behavior.
Synthesis Analysis
Synthesis of complex organic molecules like the one described typically involves multiple steps, starting from simpler precursors. A similar compound, "2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide," was synthesized from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole through a 9-step process with a 1% overall yield, showcasing the complexity and challenges in synthesizing such molecules (Wang et al., 2013).
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for understanding their chemical behavior and interactions. Studies involving X-ray diffraction analysis, such as the work on "methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate," provide detailed insights into the arrangement of atoms within the molecule and the spatial orientation of various functional groups (Kranjc et al., 2012).
科学的研究の応用
Synthesis and Characterization
Researchers have been focusing on the synthesis and characterization of compounds with similar structures, exploring various synthetic routes and chemical reactions. For instance, the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and Pyrazolo[1,5-a]pyrimidine derivatives through reactions involving N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides and hydrazine hydrate in ethanol has been reported. These compounds were characterized using elemental analysis and spectral data (IR, MS, 1H-NMR, and 13C-NMR) (Hassan et al., 2014).
Cytotoxic Activity
The cytotoxic activities of newly synthesized compounds against cancer cell lines have been a significant area of research. For example, novel pyrazolo[1,5-a]pyrimidines and related Schiff bases have been investigated for their cytotoxicity against four human cancer cell lines, revealing potential therapeutic applications (Hassan et al., 2015).
Antimicrobial Activity
The search for new antimicrobial agents has led to the synthesis of compounds like substituted N-Benzylpyrazine-2-carboxamides. These compounds have been evaluated for their antimycobacterial, antifungal, and antibacterial activities, showing significant antimycobacterial activity against Mycobacterium tuberculosis and other mycobacterial strains (Servusová et al., 2012).
Herbicidal Activity
Research into the herbicidal activity of pyrazole-4-carboxamide derivatives against various weeds and their safety for crops under flooded conditions highlights the potential of these compounds in agricultural applications. The study found that the benzyloxy group, particularly when substituted with a trifluoromethyl group, enhances the bleaching activity, indicating a promising route for developing new rice herbicides (Ohno et al., 2004).
Antifibrotic Agents
Some compounds have been systematically evaluated as anti-fibrotic agents, showing potent inhibition of p300 and effective anti-fibrotic activity in TGF-β1-stimulated lung fibroblast cells and in vivo lung fibrosis models. This indicates their potential application in treating fibrotic diseases (Hwang et al., 2020).
特性
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-5-[(3-methoxyphenyl)methoxy]-4-oxopyran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F2NO5/c1-27-14-5-2-4-13(8-14)11-28-20-12-29-19(9-18(20)25)21(26)24-10-15-16(22)6-3-7-17(15)23/h2-9,12H,10-11H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNIDFYWPSGDBIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)COC2=COC(=CC2=O)C(=O)NCC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-ethyl-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2483696.png)


![1'-(4-(Trifluoromethyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2483699.png)
![[2-(Aminomethyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridin-5-yl]-(5,6-dimethyl-1-benzofuran-3-yl)methanone;hydrochloride](/img/structure/B2483700.png)

![N-[(adamantan-1-yl)methyl]-4-methoxynaphthalene-1-sulfonamide](/img/structure/B2483705.png)
![2-[3-(4-ethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2483706.png)
![N-(3,5-dimethylphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2483709.png)
![(4-Ethoxyphenyl)(1-methyl-4-morpholin-4-ylpyrazolo[5,4-d]pyrimidin-6-yl)amine](/img/structure/B2483710.png)


